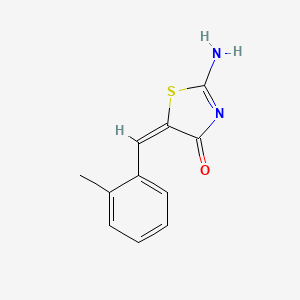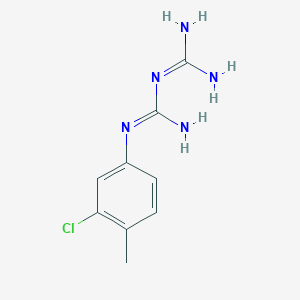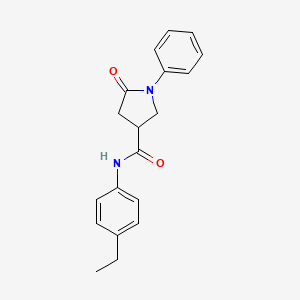![molecular formula C16H16N4O2 B4898421 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide, commonly known as BMS-986141, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a crucial role in the regulation of gene expression, making them an attractive target for the development of new therapeutics.
Mecanismo De Acción
BMS-986141 exerts its therapeutic effects by selectively binding to the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins, thereby inhibiting their ability to interact with chromatin and regulate gene expression. This results in the downregulation of genes that are involved in various disease processes.
Biochemical and Physiological Effects:
BMS-986141 has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. The compound has also been found to have anti-tumor activity by inhibiting the expression of oncogenes, such as c-Myc and Bcl-2. Furthermore, BMS-986141 has been shown to improve cardiovascular function by reducing the expression of genes involved in the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BMS-986141 is its high selectivity towards the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins, which reduces the risk of off-target effects. Additionally, the compound has been found to be well-tolerated in preclinical studies, making it a promising candidate for further development. However, one of the limitations of BMS-986141 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the development of BMS-986141. One area of interest is the use of the compound in combination with other therapeutics to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986141 and its potential applications in various diseases. Finally, the development of more soluble formulations of the compound could improve its bioavailability and facilitate its administration in vivo.
In conclusion, BMS-986141 is a promising compound that has the potential to be developed into a novel therapeutic for the treatment of various diseases. Its high selectivity towards the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins and its potent anti-inflammatory and anti-tumor effects make it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action and to address its limitations, such as its poor solubility.
Métodos De Síntesis
The synthesis of BMS-986141 involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 3-bromopyridine, followed by the addition of 2-methoxyacetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BMS-986141 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BMS-986141 has been found to have anti-tumor activity by inhibiting the expression of oncogenes.
Propiedades
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-10-15(21)18-9-12-5-4-8-17-16(12)20-11-19-13-6-2-3-7-14(13)20/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSHGQOKDCXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)
![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)